2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzofuran and benzothiophene intermediates, followed by their functionalization and coupling.
Preparation of Benzofuran Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Benzothiophene Intermediate: This involves the cyclization of thiophene derivatives, often using sulfur sources and catalysts.
Coupling Reactions: The benzofuran and benzothiophene intermediates are then coupled using amide bond formation reactions, typically employing reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.
Reduction: Reduction reactions can be performed on the amide and other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and benzothiophene rings can engage in π-π interactions, while the amide and other functional groups can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE
- Benzothiophene derivatives
- Benzofuran derivatives
Uniqueness
What sets 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combination of benzofuran and benzothiophene cores, which provides a unique set of chemical and biological properties. This dual-core structure allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C26H26N2O4S |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C26H26N2O4S/c1-15-9-10-19-17(14-32-24(19)16(15)2)12-22(29)28-26-23(20-7-3-4-8-21(20)33-26)25(30)27-13-18-6-5-11-31-18/h5-6,9-11,14H,3-4,7-8,12-13H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
JGWMQAJBFYILPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C |
Origin of Product |
United States |
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